molecular formula C2H2ClF B3031284 1-Chloro-2-fluoroethylene CAS No. 2268-32-8

1-Chloro-2-fluoroethylene

Cat. No.: B3031284
CAS No.: 2268-32-8
M. Wt: 80.49 g/mol
InChI Key: MTKHTBWXSHYCGS-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoroethylene can be synthesized through several methods. One common method involves the reaction of 1,1,2-trichloroethane with hydrogen fluoride in the presence of a Lewis acid catalyst at temperatures ranging from 30 to 180°C . Another method involves the dehydrohalogenation of 1-chloro-1,1-difluoroethane using a strong base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoroethylene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by another nucleophile.

    Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-fluoroethylene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-fluoroethylene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This dual halogenation allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

(E)-1-chloro-2-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHTBWXSHYCGS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300430
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-32-8, 460-16-2
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene, 1-chloro-2-fluoro-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1-chloro-2-fluoro-, (1E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-fluoroethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-chloro-2-fluoroethylene?

A1: this compound has the molecular formula C2H2ClF and a molecular weight of 98.48 g/mol.

Q2: What are the key spectroscopic techniques used to study this compound?

A2: Researchers have extensively used Fourier transform microwave spectroscopy [, , , , , , , , , , ] and infrared spectroscopy [, , , , ] to study the rotational and vibrational characteristics of this compound. These techniques provide information about its molecular structure, bonding, and interactions with other molecules.

Q3: How do the cis and trans isomers of this compound differ in their spectroscopic properties?

A3: The cis and trans isomers exhibit distinct rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, as revealed by their microwave spectra [, , , , ]. This difference arises from their distinct geometrical arrangements of atoms, leading to unique energy levels and transition frequencies.

Q4: How does this compound interact with protic acids like hydrogen fluoride (HF) and hydrogen chloride (HCl)?

A4: Research shows that this compound forms bimolecular complexes with HF and HCl [, , , ]. These interactions involve hydrogen bond formation between the hydrogen atom of the acid and either the fluorine or chlorine atom of this compound. The specific binding site and geometry of the complex are influenced by a delicate balance of electrostatic interactions, steric factors, and resonance effects [, , ].

Q5: Does the presence of both chlorine and fluorine atoms in this compound influence its interactions with other molecules compared to vinyl fluoride or vinyl chloride?

A5: Yes, the presence of both halogens introduces a competition between potential binding sites and modifies the electron density distribution in the molecule [, ]. This can lead to variations in hydrogen bond strength, secondary interactions, and overall complex stability compared to the simpler haloethylenes.

Q6: What is unique about the interaction of this compound with acetylene?

A6: In contrast to complexes with hydrogen halides, the interaction of this compound with acetylene showcases a preference for binding to the chlorine atom, even when a fluorine atom is present []. This highlights the significance of steric factors, where acetylene optimizes its interaction with both chlorine and a nearby hydrogen atom, forming a "side-binding" configuration [, ].

Q7: How is computational chemistry used to study this compound?

A7: Researchers utilize ab initio calculations, such as coupled-cluster theory and Møller–Plesset perturbation theory [, , , ], to determine the equilibrium geometry, dipole moment, and nuclear quadrupole coupling constants of this compound and its isomers. These calculations provide valuable insights into the electronic structure and properties of the molecule.

Q8: What information can be obtained from the calculated anharmonic force field of this compound?

A8: The anharmonic force field, often obtained from high-level ab initio calculations [], enables the prediction of various spectroscopic parameters like vibrational frequencies, rotational constants, and centrifugal distortion constants. This information helps interpret experimental spectra and provides a deeper understanding of the molecule's vibrational behavior.

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